molecular formula C19H16N6O2S B13368092 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13368092
M. Wt: 392.4 g/mol
InChI Key: NRYOJEVZYGDZRR-UHFFFAOYSA-N
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Description

3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological activities. This compound is part of the triazolothiadiazole family, known for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of hydrazino functional groups with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid . The process may also involve heating under reflux conditions to facilitate the formation of the triazolothiadiazole ring .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for many essential biomolecules . This inhibition disrupts the metabolic pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[6-(3,5-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C19H16N6O2S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N6O2S/c1-11-16(24-7-5-4-6-15(24)20-11)17-21-22-19-25(17)23-18(28-19)12-8-13(26-2)10-14(9-12)27-3/h4-10H,1-3H3

InChI Key

NRYOJEVZYGDZRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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